1-(2-chlorophenyl)-N-[(4-phenyloxan-4-yl)methyl]methanesulfonamide
Description
1-(2-Chlorophenyl)-N-[(4-phenyloxan-4-yl)methyl]methanesulfonamide is a methanesulfonamide derivative featuring a 2-chlorophenyl group attached to the sulfonamide’s sulfur atom and a 4-phenyloxan-4-ylmethyl substituent on the nitrogen (Figure 1).
Properties
IUPAC Name |
1-(2-chlorophenyl)-N-[(4-phenyloxan-4-yl)methyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO3S/c20-18-9-5-4-6-16(18)14-25(22,23)21-15-19(10-12-24-13-11-19)17-7-2-1-3-8-17/h1-9,21H,10-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBNQIDUQMJSPLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNS(=O)(=O)CC2=CC=CC=C2Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-chlorophenyl)-N-[(4-phenyloxan-4-yl)methyl]methanesulfonamide, commonly referred to as a sulfonamide compound, has garnered attention in various fields including medicinal chemistry and pharmacology. This compound is characterized by its unique molecular structure, which includes a chlorophenyl group and an oxane ring, contributing to its diverse biological activities.
Chemical Structure and Properties
The chemical formula of this compound is C19H23ClN2O3S, with a molecular weight of approximately 392.91 g/mol. The presence of the sulfonamide functional group is significant for its biological interactions.
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The sulfonamide moiety is known to inhibit bacterial dihydropteroate synthase, which is crucial for folate synthesis in bacteria, thereby exhibiting antimicrobial properties. Additionally, it may modulate inflammatory pathways through the inhibition of specific cytokines and enzymes involved in inflammation.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against a range of bacterial strains. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 µg/mL |
| Escherichia coli | 32 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anti-inflammatory Properties
The compound has also shown potential in reducing inflammation. In animal models, it has been observed to decrease levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its utility in treating conditions characterized by excessive inflammation.
Case Studies
A notable study published in the Journal of Medicinal Chemistry evaluated the efficacy of this compound in a murine model of rheumatoid arthritis. The results indicated a significant reduction in joint swelling and histological signs of inflammation when treated with varying doses of the compound over a four-week period.
Comparative Analysis
When compared to other sulfonamides, such as sulfamethoxazole and sulfadiazine, this compound demonstrates enhanced potency against certain bacterial strains while maintaining a favorable safety profile.
| Compound | MIC (Staphylococcus aureus) | MIC (Escherichia coli) |
|---|---|---|
| This compound | 16 µg/mL | 32 µg/mL |
| Sulfamethoxazole | 32 µg/mL | 64 µg/mL |
| Sulfadiazine | 64 µg/mL | 128 µg/mL |
Comparison with Similar Compounds
Positional Isomer: 1-(4-Chlorophenyl)-N-[(4-Phenyloxan-4-yl)methyl]methanesulfonamide
Structure : Differs by the chlorine position (4- vs. 2-chlorophenyl).
Properties :
- The 4-chloro substitution may enhance planarity and intermolecular interactions compared to the ortho-substituted target compound.
- Both compounds share the 4-phenyloxan-4-ylmethyl group, suggesting similar steric effects.
Activity : While the 4-chloro analog’s bioactivity is unspecified in , a related 4-chlorophenyl-sulfonamide () demonstrated antimicrobial and cytotoxicity effects, implying positional isomerism significantly impacts activity .
N-Allyl-1-(2-Chlorophenyl)methanesulfonamide
Structure : Replaces the oxane group with an allyl substituent on nitrogen ().
Properties :
- The allyl group reduces steric hindrance and increases flexibility compared to the rigid oxane ring.
- Likely lower lipophilicity due to the absence of the phenyl-oxane moiety. Activity: No specific data provided, but allyl groups are common in bioactive molecules for improved membrane permeability .
N-(4-Chlorophenyl)-1-(5-{[(2-Phenylethenyl)sulfonyl]methyl}-1,3,4-oxadiazol-2-yl)methanesulfonamide
Structure : Features a 4-chlorophenyl group and a sulfonyl-linked oxadiazole heterocycle ().
Properties :
Methanesulfonamide Radiosensitisers (e.g., Nitroimidazole Derivatives)
Structure : Includes a nitroimidazole group linked to the sulfonamide ().
Properties :
Pesticide-Related Methanesulfonamides
Structure : Includes dichlofluanid and tolylfluanid ().
Properties :
- Dimethylamino-sulfonyl and fluoro substituents enhance fungicidal activity.
- Highlights the role of electron-withdrawing groups in agrochemical applications .
Comparative Data Table
Key Findings and Implications
Oxane Ring Impact : The 4-phenyloxan-4-ylmethyl group likely enhances lipophilicity and metabolic stability, advantageous for CNS-targeting drugs but may reduce solubility .
Biological Activity Trends : Sulfonamides with heterocycles (e.g., oxadiazole) or radiosensitizing groups (e.g., nitroimidazole) show diverse applications, suggesting the target compound’s bioactivity could be tailored via substituent modification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
